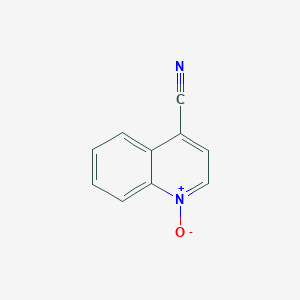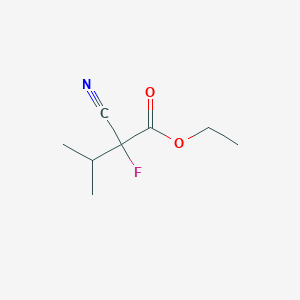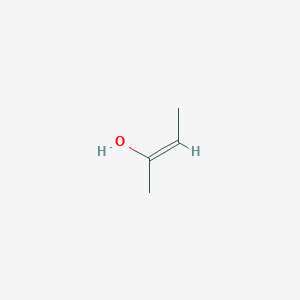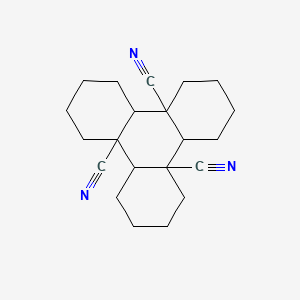
Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile: is a complex organic compound Its structure suggests it belongs to the class of polycyclic aromatic hydrocarbons (PAHs) with multiple nitrile groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile likely involves multiple steps, including the formation of the polycyclic core and subsequent introduction of nitrile groups. Typical synthetic routes might include:
Cyclization reactions: to form the polycyclic structure.
Nitrile introduction: via reactions such as nucleophilic substitution or addition of cyanide ions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Catalytic processes: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile: can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing nitrile groups to amines.
Substitution: Replacing nitrile groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as Grignard reagents or organolithium compounds.
Major Products
The major products would depend on the specific reactions and conditions used. For example:
Oxidation: Could yield carboxylic acids or ketones.
Reduction: Could yield primary amines.
Substitution: Could yield various substituted derivatives.
Applications De Recherche Scientifique
Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile: may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a probe or inhibitor in biochemical studies.
Medicine: Investigated for therapeutic properties or as a drug precursor.
Industry: Used in materials science for creating novel polymers or coatings.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example:
In biological systems: It might interact with enzymes or receptors, affecting biochemical pathways.
In materials science: It might contribute to the physical properties of polymers or composites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylene: A simpler polycyclic aromatic hydrocarbon.
Hexahydrotriphenylene: A partially hydrogenated derivative.
Tricyanobenzene: A simpler nitrile-containing compound.
Uniqueness
Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile: is unique due to its combination of a polycyclic core and multiple nitrile groups, which may confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
6682-37-7 |
|---|---|
Formule moléculaire |
C21H27N3 |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
2,3,4,4b,5,6,7,8,8b,9,10,11,12,12b-tetradecahydro-1H-triphenylene-4a,8a,12a-tricarbonitrile |
InChI |
InChI=1S/C21H27N3/c22-13-19-10-4-1-7-16(19)20(14-23)11-5-2-9-18(20)21(15-24)12-6-3-8-17(19)21/h16-18H,1-12H2 |
Clé InChI |
RPYCTZWVDDQMJL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C3CCCCC3(C4CCCCC4(C2C1)C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


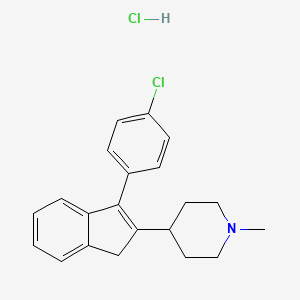

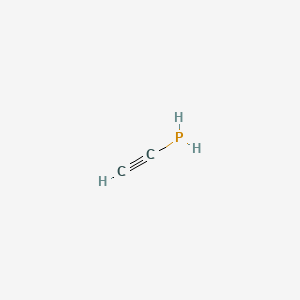
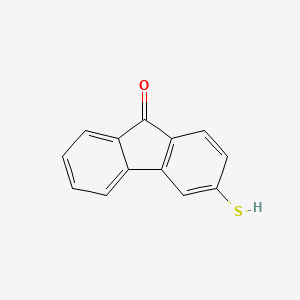


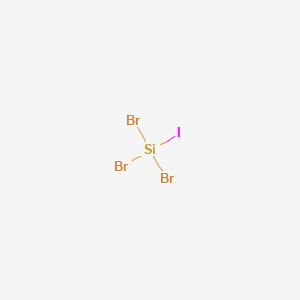
![2,2'-[Methylenebis(nitroazanediyl)]diacetic acid](/img/structure/B14714842.png)

